molecular formula C12H17FN2O B8666391 N-[4-Fluoro-3-(methyloxy)phenyl]-4-piperidinamine

N-[4-Fluoro-3-(methyloxy)phenyl]-4-piperidinamine

Cat. No.: B8666391
M. Wt: 224.27 g/mol
InChI Key: BRXQDOSMEIJBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-Fluoro-3-(methyloxy)phenyl]-4-piperidinamine is a useful research compound. Its molecular formula is C12H17FN2O and its molecular weight is 224.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17FN2O

Molecular Weight

224.27 g/mol

IUPAC Name

N-(4-fluoro-3-methoxyphenyl)piperidin-4-amine

InChI

InChI=1S/C12H17FN2O/c1-16-12-8-10(2-3-11(12)13)15-9-4-6-14-7-5-9/h2-3,8-9,14-15H,4-7H2,1H3

InChI Key

BRXQDOSMEIJBLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC2CCNCC2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,1-dimethylethyl 4-{[4-fluoro-3-(methyloxy)phenyl]amino}-1-piperidinecarboxylate (D9) (1.45 g, 4.48 mmol) in DCM (16 ml) was cooled in an ice bath and TFA (4 ml) was added. The reaction mixture was stirred for 1 h, then warmed to room temperature and stirred for 2 h. The solvent was removed in vacuo and the residue partitioned between EtOAc and saturated aqueous NaHCO3 solution. The organic phase was washed with further saturated aqueous NaHCO3 solution. The aqueous was concentrated to ˜50% volume, further basified with 2M NaOH solution and extracted with EtOAc (×2). All organic phases were combined and washed with further 2M NaOH solution, dried and concentrated to give the title compound as an orange gum (1 g). δH (DMSO-d6, 400 MHz) 6.86 (1H, dd), 6.33 (1H, dd), 6.03 (1H, m), 5.32 (1H, d), 3.74 (3H, s), 3.33 (1H, br s), 3.18 (1H, m), 2.92 (2H, m), 2.51 (2H, m), 1.83 (2H, m), 1.17 (2H, m). MS (ES): MH+ 225.
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

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